(R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a nitrophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via electrophilic aromatic substitution reactions, where a nitro group is added to a phenyl ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the amine group play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolopyrazine: A derivative with additional nitrogen atoms, known for its biological activities.
Pyrrole: An aromatic heterocycle with diverse medicinal properties.
Uniqueness
®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is unique due to its chiral nature and the presence of both a nitrophenyl group and an amine group. This combination allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3R)-1-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c11-8-5-6-12(7-8)9-3-1-2-4-10(9)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAHYQLWGOVFZ-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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